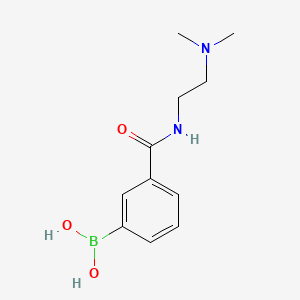

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid

CAS No.: 850567-31-6

Cat. No.: VC2916124

Molecular Formula: C11H17BN2O3

Molecular Weight: 236.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850567-31-6 |

|---|---|

| Molecular Formula | C11H17BN2O3 |

| Molecular Weight | 236.08 g/mol |

| IUPAC Name | [3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H17BN2O3/c1-14(2)7-6-13-11(15)9-4-3-5-10(8-9)12(16)17/h3-5,8,16-17H,6-7H2,1-2H3,(H,13,15) |

| Standard InChI Key | WGZQGJKHTBTXLD-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)C(=O)NCCN(C)C)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)NCCN(C)C)(O)O |

Introduction

Chemical Identity and Structure

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid is an organic compound with the molecular formula C11H17BN2O3 and a molecular weight of 236.08 g/mol. It belongs to the phenylboronic acid class of compounds, which are characterized by a phenyl ring substituted with a boronic acid group (-B(OH)2) .

Chemical Identifiers

The compound is uniquely identified through several standardized chemical nomenclature systems as detailed in the following table:

Table 1: Chemical Identifiers for 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid

| Parameter | Value |

|---|---|

| CAS Number | 850567-31-6 |

| Molecular Formula | C11H17BN2O3 |

| Molecular Weight | 236.08 g/mol |

| IUPAC Name | [3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H17BN2O3/c1-14(2)7-6-13-11(15)9-4-3-5-10(8-9)12(16)17/h3-5,8,16-17H,6-7H2,1-2H3,(H,13,15) |

| Standard InChIKey | WGZQGJKHTBTXLD-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)C(=O)NCCN(C)C)(O)O |

| European Community (EC) Number | 689-300-6 |

The compound is also known by several synonyms including 3-(2-Dimethylaminoethylaminocarbonyl)benzeneboronic acid and (3-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)boronic acid .

Structural Features

The chemical structure of 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid consists of three main functional components:

-

A phenylboronic acid moiety, which serves as the core structure

-

A carbamoyl group (-C(O)NH-) attached to the meta position of the phenyl ring

-

A 2-(dimethylamino)ethyl chain linked to the carbamoyl group

This specific arrangement of functional groups contributes to the compound's unique chemical and biological properties, particularly its ability to interact with enzyme active sites .

Physical and Chemical Properties

Physical Properties

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid exists as a white solid under standard conditions. Its physical characteristics are summarized in the following table:

Table 2: Physical Properties of 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | |

| Color | White | |

| Density | 1.17±0.1 g/cm³ (Predicted) | |

| Melting Point | 42-45°C | |

| Storage Temperature | 2-8°C (recommended) |

Chemical Properties

The chemical behavior of this compound is governed by its functional groups, particularly the boronic acid moiety and the dimethylamino group:

Table 3: Chemical Properties of 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid

| Property | Value | Source |

|---|---|---|

| pKa | 7.72±0.10 (Predicted) | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 236.1332226 Da |

The boronic acid group functions as a Lewis acid and can participate in reversible covalent bonding with nucleophiles, particularly hydroxyl groups in enzyme active sites. This reactivity underlies many of the compound's biological applications. Additionally, the dimethylamino group provides a basic center that can accept protons in appropriate pH environments .

Biological Activity and Research Applications

Enzyme Inhibition Properties

The primary biological significance of 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid and related phenylboronic acid derivatives lies in their ability to inhibit serine β-lactamases (SBLs), enzymes that hydrolyze β-lactam antibiotics and contribute to antimicrobial resistance .

Phenylboronic acids typically function as reversible inhibitors of these enzymes by forming a tetrahedral adduct with the active site serine residue, mimicking the transition state of the natural substrate. This mechanism allows them to effectively block the enzyme's catalytic activity .

Research indicates that the position of substituents on the phenylboronic acid core significantly influences inhibitory specificity and potency. For instance, ortho-substituted phenylboronic acids often demonstrate higher affinity for class A β-lactamases (such as KPC-2 and GES-5), while meta-substituted derivatives may show preferential activity against class C enzymes (such as AmpC) .

Antimicrobial Applications

One of the most promising applications of phenylboronic acid derivatives is their potential to restore the efficacy of β-lactam antibiotics against resistant bacterial strains. Studies on related compounds have demonstrated their ability to synergize with antibiotics such as meropenem (MEM) or ceftazidime (CAZ) against clinical isolates that produce β-lactamases .

The effectiveness of this synergistic activity is typically quantified using the Fractional Inhibitory Concentration Index (FICI), where values below 0.5 indicate significant synergism. Research on phenylboronic acid derivatives has shown promising FICI values against various resistant bacterial strains, as illustrated in the following table:

Table 4: Example of Synergistic Activity of Phenylboronic Acid Derivatives with Antibiotics

| Bacterial Strain | Antibiotic MIC (μg/mL) | FICI Range with Phenylboronic Acid Derivatives | Result |

|---|---|---|---|

| Klebsiella pneumoniae (KPC-2 producers) | Meropenem: 128 | 0.0117-0.2500 | Strong synergism |

| Pseudomonas aeruginosa (AmpC producers) | Ceftazidime: 32-128 | 0.0936-2.0 | Moderate to strong synergism |

Note: MIC = Minimal Inhibitory Concentration; FICI = Fractional Inhibitory Concentration Index; synergism is defined when FICI ≤ 0.5

Structure-Activity Relationships

Research on phenylboronic acids has revealed important structure-activity relationships that inform the design of optimized enzyme inhibitors. For instance, studies comparing ortho, meta, and para substituted derivatives have shown that:

-

Ortho-substituted phenylboronic acids with carboxylated chains demonstrate improved affinity for class A β-lactamases (KPC-2, GES-5)

-

Meta-substituted derivatives like 3-(2-carboxyvinyl)phenyl boronic acid show preferential binding to class C enzymes (AmpC)

-

The positioning of carboxylate moieties is crucial for establishing specific interactions within the enzyme binding pockets

These findings have important implications for the potential optimization of 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid as an enzyme inhibitor, suggesting that its meta-substitution pattern may confer advantageous properties for targeting certain classes of β-lactamases.

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | Warning |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning | Warning |

The compound requires standard precautionary measures for laboratory chemicals with irritant properties .

Related Compounds and Derivatives

Several structurally related compounds have been described in the literature and are commercially available:

Pinacol Ester Derivative

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid pinacol ester (CAS: 840521-76-8) is a protected form of the parent boronic acid. This derivative has the molecular formula C17H27BN2O3 and a molecular weight of 318.2 g/mol. The pinacol ester group provides enhanced stability and altered solubility characteristics compared to the free boronic acid .

Structural Analogs

Similar compounds with variations in the amine component include:

-

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid (CAS: 957103-95-6)

-

4-(N-[2-(Dimethylamino)ethyl]carbamoyl)benzeneboronic acid

These structural analogs offer opportunities for comparative studies to establish structure-activity relationships and optimize biological activity.

Future Research Directions

Based on the current understanding of 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid and related compounds, several promising research directions emerge:

Medicinal Chemistry Optimization

The core phenylboronic acid structure provides a valuable scaffold for further medicinal chemistry optimization. Potential approaches include:

-

Modification of the dimethylamino group to alter basicity, lipophilicity, and target binding

-

Exploration of additional substitutions on the phenyl ring to enhance potency and selectivity

-

Investigation of alternative linkers to replace the carbamoyl group

-

Development of prodrug approaches to improve pharmacokinetic properties

Such structural modifications could potentially enhance inhibitory potency, selectivity, and pharmacological properties .

Expanded Antimicrobial Applications

Given the increasing challenge of antimicrobial resistance, further investigation of 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid and related compounds as β-lactamase inhibitors represents a valuable research direction. Specific opportunities include:

-

Testing against a broader range of resistant bacterial strains

-

Evaluating synergistic effects with diverse β-lactam antibiotics

-

Assessing potential for clinical development as component of combination therapies

-

Investigating mechanisms to enhance cellular penetration in Gram-negative bacteria

These studies could help address urgent needs in antimicrobial therapy .

Alternative Biological Applications

Beyond β-lactamase inhibition, boronic acids have demonstrated diverse biological activities that warrant exploration for this compound:

-

Potential proteasome inhibition activity

-

Possible applications in glucose-responsive drug delivery systems

-

Investigation as enzyme inhibitors for other serine hydrolases

-

Exploration of potential antiviral or anticancer properties

These alternative applications could expand the significance of this compound beyond its current research focus .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume